molecular formula C25H42N4O8 B12836722 (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

Cat. No.: B12836722
M. Wt: 526.6 g/mol
InChI Key: KBTNGZWAIBBLKM-IPMKNSEASA-N
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Description

The compound (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetylamino, ethylpropoxy, and cyclohexene carboxylic acid, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetylamino and ethylpropoxy groups under controlled reaction conditions. The final step involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The acetylamino group can be reduced to form primary or secondary amines.

    Substitution: The ethylpropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include esters, amides, primary and secondary amines, and substituted cyclohexene derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H42N4O8

Molecular Weight

526.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C25H42N4O8/c1-10-16(11-2)35-18-13-15(20(31)32)12-17(19(18)26-14(3)30)27-21(28-22(33)36-24(4,5)6)29-23(34)37-25(7,8)9/h13,16-19H,10-12H2,1-9H3,(H,26,30)(H,31,32)(H2,27,28,29,33,34)/t17-,18+,19+/m0/s1

InChI Key

KBTNGZWAIBBLKM-IPMKNSEASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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